Prostaglandin E2-PEG11-biotin is a synthetic compound that combines prostaglandin E2 with polyethylene glycol and biotin. Prostaglandin E2 is a significant lipid mediator involved in various physiological and pathological processes, including inflammation, pain, and fever. The addition of polyethylene glycol enhances solubility and stability, while biotin serves as an affinity tag that allows for easy detection and immobilization of the compound in biochemical assays.
Prostaglandin E2 is synthesized endogenously from arachidonic acid through the action of cyclooxygenase enzymes. The PEG11-biotin moiety is introduced synthetically to create a conjugate that retains the biological activity of prostaglandin E2 while providing additional functionalities for research applications. This compound is commercially available from suppliers such as Cayman Chemical and Biomol .
Prostaglandin E2-PEG11-biotin falls under the classification of lipid derivatives, specifically prostaglandins, which are part of the eicosanoid family. It is also classified as a bioconjugate due to the incorporation of biotin, facilitating its use in various biochemical assays.
The synthesis of Prostaglandin E2-PEG11-biotin typically involves the following steps:
The synthesis requires careful control of reaction conditions to ensure high yield and purity. Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure and composition of the final product.
The molecular structure of Prostaglandin E2-PEG11-biotin consists of:
The molecular formula for Prostaglandin E2-PEG11-biotin can be represented as , with a molecular weight around 546.68 g/mol. The structural integrity is vital for its biological activity, particularly in binding assays .
Prostaglandin E2-PEG11-biotin can participate in various chemical reactions:
The stability of the compound under physiological conditions is crucial for its application in live cell assays. Studies demonstrate that while the PEG modification enhances stability, it does not significantly hinder the biological activity of prostaglandin E2 .
Prostaglandin E2 exerts its effects by binding to specific G protein-coupled receptors (EP receptors), leading to various downstream signaling pathways that mediate inflammatory responses, pain sensation, and other physiological processes.
Research indicates that Prostaglandin E2 can activate multiple EP receptor subtypes (EP1, EP2, EP3, EP4), each mediating distinct cellular responses such as vasodilation, increased vascular permeability, and modulation of immune cell functions .
Relevant data shows that the compound retains its biological activity over extended periods when stored properly at low temperatures .
Prostaglandin E2-PEG11-biotin has several scientific uses:
PGE2 (C~20~H~32~O~5~) is an oxygenated lipid mediator derived enzymatically from arachidonic acid via cyclooxygenase (COX-1/COX-2) and prostaglandin E synthase pathways. Structurally, it features a 20-carbon skeleton with a cyclopentane ring, two aliphatic chains, and carboxyl groups essential for receptor engagement [5] [7]. As the most abundant and functionally diverse prostanoid in humans, PGE2 exerts context-dependent effects through four G-protein-coupled receptors (EP1-EP4):
Table 1: PGE2 Receptor Subtypes and Signaling Pathways
Receptor | G-Protein Coupling | Primary Functions | Tissue Distribution | |
---|---|---|---|---|
EP1 | Gq | Calcium mobilization, smooth muscle contraction | Kidney, CNS | |
EP2 | Gs | cAMP elevation, vasodilation, anti-fibrotic effects | Lung, cardiovascular system | |
EP3 | Gi | cAMP inhibition, platelet reactivity modulation | Gastrointestinal tract, platelets | |
EP4 | Gs | cAMP elevation, immunomodulation, angiogenesis | Immune cells, endothelium | [2] [5] [10] |
PGE2's functional versatility spans vascular tone regulation, platelet activity modulation, gastrointestinal cytoprotection, reproductive functions, and pathological processes including cancer progression and chronic inflammation. In platelets specifically, PGE2 exhibits concentration-dependent biphasic effects: potentiation of aggregation at low concentrations (via EP3) and inhibition at high concentrations (via EP2/EP4) [2] [10]. Its instability (half-life <1 minute in blood) and rapid metabolic inactivation necessitate specialized molecular tools for precise interrogation of its functions [1] [7].
The design of PGE2-PEG11-biotin addresses two critical limitations in studying endogenous PGE2: 1) low molecular weight and structural complexity hindering direct detection, and 2) membrane permeability challenges complicating receptor interaction studies. The conjugate incorporates strategic modifications:
Table 2: Physicochemical Properties of PGE2-PEG11-biotin
Parameter | Specification | Functional Significance | |
---|---|---|---|
Molecular Formula | C~54~H~96~N~4~O~17~S | Increased size vs. native PGE2 enables detection | |
Molecular Weight | 1105.4 g/mol | Confirmed by mass spectrometry | |
Solubility | Ethanol, DMSO, DMF (50 mg/mL); PBS (1 mg/mL) | Compatibility with aqueous and organic systems | |
Purity | >98% (HPLC) | Minimizes non-specific binding artifacts | [1] [6] |
Biophysical studies confirm that the PEG11-biotin modification preserves PGE2's receptor-binding capability. Surface plasmon resonance (SPR) analysis demonstrates submicromolar binding affinity (K~d~ ≈ 100 nM) between purified organic cation transporter 1 (OCT1) and PGE2 analogs, validating the probe's utility for studying transporter-prostaglandin interactions [9]. The slow dissociation kinetics (k~d~ ≈ 10^−4^ s^−1^) further indicate stable complex formation suitable for detection assays [9].
The evolution of PGE2 derivatives reflects progressive advances in understanding eicosanoid biology and chemical probe design:
Table 3: Milestones in PGE2 Derivative Development
Time Period | Innovation | Key Limitations Addressed | |
---|---|---|---|
1935 | Isolation of prostaglandins from seminal fluid | Identification of bioactive lipid mediators | |
1960s-1970s | Total synthesis of PGE2 (Corey, 1969) | Enabled production of pure compounds | |
1980s | Radiolabeled (~3^H^) PGE2 analogs | Detection sensitivity | |
1990s | Direct biotin-PGE2 conjugates | Non-radioactive detection | |
2000s | PEG-spaced biotinylated derivatives (PEG~4~-PEG~11~) | Steric hindrance, aqueous solubility | |
2010s | Commercial PGE2-PEG11-biotin (Cayman Chemical, Santa Cruz Biotechnology) | Standardized probe accessibility | [1] [3] [6] |
This probe has enabled critical discoveries:
Compounds Mentioned
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: